molecular formula C24H20FN5O2S B2382003 1-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1020489-32-0

1-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Katalognummer: B2382003
CAS-Nummer: 1020489-32-0
Molekulargewicht: 461.52
InChI-Schlüssel: YJFFSJFAOIEBAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidine-5-one core substituted with a 4-fluorophenyl group at the 1-position and a carboxamide linkage to a 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl moiety. The structural complexity combines three heterocyclic systems (pyrrolidinone, pyrazole, and thiazole), which likely enhance its pharmacokinetic properties and target specificity.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O2S/c1-15-11-21(30(28-15)24-26-20(14-33-24)16-5-3-2-4-6-16)27-23(32)17-12-22(31)29(13-17)19-9-7-18(25)8-10-19/h2-11,14,17H,12-13H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFFSJFAOIEBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C4=NC(=CS4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the thiazole and fluorophenyl groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes. The final step often involves the formation of the carboxamide group under mild to moderate conditions, using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under various conditions, including elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups to enhance biological activity. The key steps in the synthesis include:

  • Formation of the Pyrazole Ring : The initial step involves the construction of the pyrazole moiety through condensation reactions.
  • Thiazole Integration : The incorporation of thiazole derivatives enhances the compound's pharmacological properties.
  • Final Modifications : The introduction of fluorophenyl and oxopyrrolidine groups is crucial for optimizing the compound's activity.

The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular integrity and purity of the synthesized compound .

Anticancer Activity

Research has demonstrated that compounds similar to 1-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including glioblastoma and ovarian cancer cells.

CompoundCell LinePercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%

These results indicate a promising potential for this class of compounds in cancer therapeutics .

Antimicrobial Properties

In addition to anticancer activity, there is growing interest in the antimicrobial properties of this compound. Preliminary studies suggest that it may possess significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega reported on a series of pyrazole derivatives, including those similar to our compound, which were evaluated for their anticancer efficacy against multiple cell lines. The findings indicated that modifications to the pyrazole ring significantly impacted biological activity, with some derivatives showing over 80% inhibition against specific cancer types .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial effects of thiazole-containing compounds, revealing that these molecules exhibited activity against various bacterial strains. Compounds were tested using standard agar diffusion methods, showing zones of inhibition comparable to established antibiotics .

Wirkmechanismus

The mechanism by which 1-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocyclic Modifications

The compound’s unique thiazole-pyrazole-pyrrolidinone architecture distinguishes it from related derivatives. Key structural analogs and their variations are outlined below:

Compound Name Heterocyclic Substituent(s) Key Structural Differences Potential Pharmacological Implications References
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1,3,4-Thiadiazole Replaces thiazole-pyrazole with thiadiazole Increased rigidity; altered solubility
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide Pyridine Substitutes thiazole-pyrazole with pyridine Enhanced basicity; improved bioavailability
N-(2-fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide Benzothiophene-pyridazine-pyrrolidine Complex polycyclic system with benzothiophene Higher molecular weight; potential CNS activity

Key Observations :

  • Thiadiazole analogs (e.g., ) exhibit greater rigidity due to the sulfur-nitrogen heterocycle, which may reduce metabolic degradation but limit conformational flexibility for target binding.
  • The target compound’s thiazole-pyrazole system balances lipophilicity and hydrogen-bonding capacity, favoring interactions with hydrophobic enzyme pockets .
Pharmacological Activity Trends

Evidence from pyrazolone derivatives (structurally related to the pyrazole moiety in the target compound) highlights the following trends:

  • Antimicrobial Activity : Pyrazolone derivatives with electron-withdrawing substituents (e.g., 4-fluorophenyl) demonstrate improved antibacterial and fungicidal efficacy .
  • Antioxidant Potential: The pyrrolidinone core’s carbonyl group may act as a radical scavenger, a property observed in pyrazolone analogs .
  • SAR Insights : The 4-phenylthiazol-2-yl group in the target compound likely enhances π-π stacking with aromatic residues in enzyme active sites, a feature absent in simpler pyridine or thiadiazole analogs .
Physicochemical Properties

While exact data (e.g., logP, pKa) for the target compound is unavailable in the evidence, comparisons with analogs suggest:

  • Molecular Weight : Estimated ~450–500 g/mol, similar to benzothiophene-containing derivatives .
  • Solubility : The pyridine analog may exhibit higher aqueous solubility due to its basic nitrogen, whereas the thiadiazole derivative is more lipophilic.

Q & A

Q. Critical Parameters :

  • Temperature control during cyclocondensation to avoid byproducts.
  • Solvent polarity adjustments to enhance intermediate stability.
  • Reaction monitoring via TLC (Rf = 0.3–0.5 in 1:1 hexane/ethyl acetate) .

Which spectroscopic and analytical techniques are essential for structural confirmation?

Basic Research Focus
Characterization requires a combination of techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the 4-fluorophenyl (δ 7.2–7.4 ppm), pyrazole (δ 6.8–7.0 ppm), and thiazole (δ 8.1–8.3 ppm) groups .
    • ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and quaternary carbons in heterocycles .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 461.2) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Data Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP) to resolve ambiguities .

How can researchers design experiments to investigate its biological mechanism of action?

Q. Advanced Research Focus

  • Target Identification :
    • Molecular Docking : Screen against kinase or GPCR targets (e.g., EGFR, COX-2) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .
    • SAR Studies : Synthesize analogs (e.g., fluorophenyl → chlorophenyl; thiazole → oxadiazole) to assess pharmacophore requirements .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., COX-2 inhibition at λₑₓ/λₑₘ = 535/587 nm) .
    • Cell Viability : Use MTT assays on cancer lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .

Controls : Include solvent-only and known inhibitor groups to validate assay specificity .

How should contradictory data on biological activity be resolved?

Advanced Research Focus
Contradictions (e.g., variable IC₅₀ across studies) may arise from:

  • Assay Conditions : Differences in cell passage number, serum concentration, or incubation time. Standardize protocols (e.g., 24-h serum starvation before treatment) .
  • Compound Stability : Assess degradation via HPLC at 0, 6, and 24 hours in cell culture media .
  • Off-Target Effects : Use siRNA knockdown of suspected targets (e.g., EGFR) to confirm on-mechanism activity .

Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare multiple datasets (p < 0.05) .

What computational strategies predict binding interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to evaluate binding stability and key residues (e.g., Lys50 in EGFR) .
  • Free Energy Calculations : Use MM-PBSA to estimate ΔGbinding, prioritizing compounds with ΔG < -40 kJ/mol .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at 4-fluorophenyl) using Schrödinger Phase .

Validation : Cross-check docking scores with experimental IC₅₀ values to refine models .

How does structural modification influence activity?

Advanced Research Focus
Key Modifications and Effects :

Modification Biological Impact Reference
Thiazole → OxadiazoleReduced COX-2 inhibition (IC₅₀ ↑ 2.5-fold)
4-Fluorophenyl → ChlorophenylEnhanced cytotoxicity (IC₅₀ ↓ 30% in HepG2)
Pyrazole N-methylationImproved metabolic stability (t₁/₂ ↑ 4h)

Q. Methodology :

  • Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Compare logP (HPLC) and solubility (shake-flask method) to optimize pharmacokinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.